molecular formula C12H7ClN6S B12217505 7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol

7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol

Cat. No.: B12217505
M. Wt: 302.74 g/mol
InChI Key: FIVYKZDJOCPKBM-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine core substituted with a 4-chlorophenyl group and a thiol group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the corresponding pyrazolone derivative. The pyrazolone is further cyclized with thiourea under acidic conditions to yield the desired pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cell signaling pathways, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

    Triazolo[1,5-c]pyrimidine: Shares structural similarities and exhibits comparable pharmacological properties.

    Pyrazolopyrimidine: Known for its kinase inhibitory activity and potential therapeutic applications.

Uniqueness

7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol is unique due to the presence of the 4-chlorophenyl and thiol groups, which enhance its chemical reactivity and biological activity. These functional groups allow for diverse chemical modifications and interactions with various biological targets, making it a versatile compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C12H7ClN6S

Molecular Weight

302.74 g/mol

IUPAC Name

10-(4-chlorophenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,11-tetraene-5-thione

InChI

InChI=1S/C12H7ClN6S/c13-7-1-3-8(4-2-7)19-10-9(5-15-19)11-16-17-12(20)18(11)6-14-10/h1-6H,(H,17,20)

InChI Key

FIVYKZDJOCPKBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C4=NNC(=S)N4C=N3)Cl

Origin of Product

United States

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